molecular formula C13H9NO B2817988 2-(1-Benzofuran-2-yl)pyridine CAS No. 7035-05-4

2-(1-Benzofuran-2-yl)pyridine

Cat. No.: B2817988
CAS No.: 7035-05-4
M. Wt: 195.221
InChI Key: DZYGAGZGZOLVCI-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)pyridine is a heterocyclic compound that combines the structural features of benzofuran and pyridine Benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring, while pyridine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzofuran-2-yl)pyridine typically involves the coupling of benzofuran and pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction. For example, benzofuran-2-boronic acid can be coupled with 2-bromopyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Benzofuran-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran or pyridine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-(1-Benzofuran-2-yl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases.

    Industry: It can be used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzofuran and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity. The exact pathways and targets are subject to ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

    2-(1-Benzothiophen-2-yl)pyridine: Similar structure but with a thiophene ring instead of a furan ring.

    2-(1-Benzofuran-2-yl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

    2-(1-Benzofuran-2-yl)imidazole: Similar structure but with an imidazole ring instead of a pyridine ring.

Uniqueness: 2-(1-Benzofuran-2-yl)pyridine is unique due to the combination of benzofuran and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGAGZGZOLVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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